molecular formula C24H24N4O2S B1231532 5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one

5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one

Cat. No. B1231532
M. Wt: 432.5 g/mol
InChI Key: CKZBWBMCWZUAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-16990 is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Synthesis of New Heterocyclic Systems

A study by Sirakanyan et al. (2018) explored the synthesis of new heterocyclic systems, including compounds with structural similarities to 5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one. These systems were derived from related chemical structures and involved complex rearrangements in acidic and basic media, leading to the formation of new heterocyclic systems with potential applications in various fields of chemistry and pharmacology (Sirakanyan et al., 2018).

Cytotoxicity and DNA Interaction Studies

Ovádeková et al. (2005) examined the cytotoxicity of a structurally related compound, NTCHMTQ, on human cancer cell lines. The study highlighted the compound's potential as an anticancer drug and investigated its interaction with DNA, a crucial aspect for understanding its mechanism of action in cancer therapy (Ovádeková et al., 2005).

Potential as Glycogen Phosphorylase Inhibitors

Research by Schweiker et al. (2014) on small heterocycles, including morpholine-substituted compounds, demonstrated their potential as inhibitors of Glycogen Phosphorylase a. This enzyme plays a significant role in glucose metabolism, and its inhibition is a target for managing conditions like type 2 diabetes (Schweiker et al., 2014).

Synthesis and Pharmacological Activity

A study by Aly (2005) focused on synthesizing various annelated pyrimidine derivatives, including compounds similar to the compound of interest. These derivatives were synthesized with the aim of exploring their pharmacological properties, which could have implications in drug development and medicinal chemistry (Aly, 2005).

Neurokinin-1 Receptor Antagonist

Harrison et al. (2001) discussed the synthesis of a water-soluble neurokinin-1 receptor antagonist with a structure related to the compound . This antagonist showed effectiveness in pre-clinical tests for conditions like emesis and depression, indicating the potential therapeutic applications of similar compounds (Harrison et al., 2001).

Antibacterial and Antifungal Activities

Patil et al. (2011) synthesized a series of compounds with morpholin-4-yl components and evaluated their antibacterial and antifungal activities. These studies are crucial for identifying new antimicrobial agents, especially in the context of rising antibiotic resistance (Patil et al., 2011).

properties

Product Name

5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

14-(3-methylphenyl)-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one

InChI

InChI=1S/C24H24N4O2S/c1-15-5-4-6-16(13-15)28-14-25-20-19-17-7-2-3-8-18(17)22(27-9-11-30-12-10-27)26-23(19)31-21(20)24(28)29/h4-6,13-14H,2-3,7-12H2,1H3

InChI Key

CKZBWBMCWZUAQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=C(C2=O)SC4=C3C5=C(CCCC5)C(=N4)N6CCOCC6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
Reactant of Route 2
Reactant of Route 2
5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
Reactant of Route 3
Reactant of Route 3
5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
Reactant of Route 4
Reactant of Route 4
5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
Reactant of Route 5
Reactant of Route 5
5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
Reactant of Route 6
5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one

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